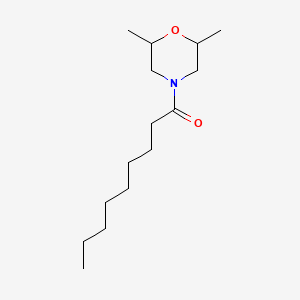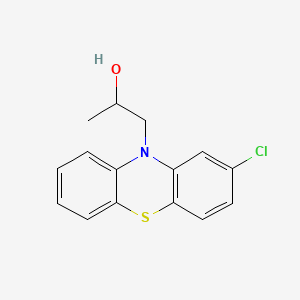
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile is an organic compound with the molecular formula C10H8N4 It is characterized by a cyclopropane ring substituted with four nitrile groups and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile typically involves the cyclopropanation of a suitable precursor followed by the introduction of nitrile groups. One common method involves the reaction of a propyl-substituted cyclopropane with a nitrile donor under specific conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the cyclopropane ring and the subsequent nitrile substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced catalysts, and purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Cyclopropanetetracarbonitrile: Lacks the propyl group, making it less hydrophobic.
3-Methyl-1,1,2,2-cyclopropanetetracarbonitrile: Contains a methyl group instead of a propyl group, affecting its reactivity and solubility.
3-Ethyl-1,1,2,2-cyclopropanetetracarbonitrile: Similar to the propyl derivative but with an ethyl group, leading to different steric and electronic effects.
Uniqueness
3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile is unique due to the presence of the propyl group, which influences its chemical properties and reactivity. This makes it a valuable compound for studying the effects of alkyl substitution on cyclopropane derivatives and for developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
90771-89-4 |
|---|---|
Molekularformel |
C10H8N4 |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
3-propylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C10H8N4/c1-2-3-8-9(4-11,5-12)10(8,6-13)7-14/h8H,2-3H2,1H3 |
InChI-Schlüssel |
JRUVRPIGBHDROS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(C1(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


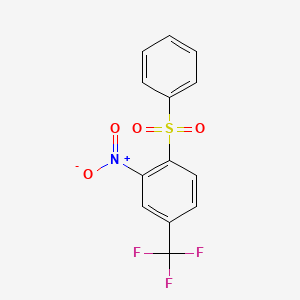
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
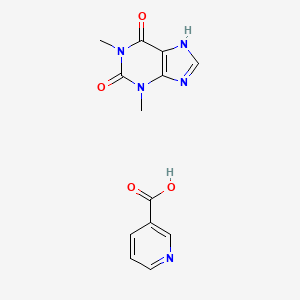
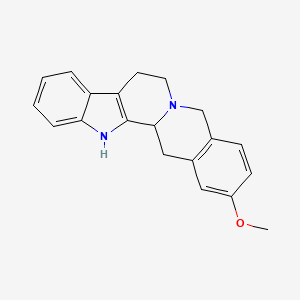
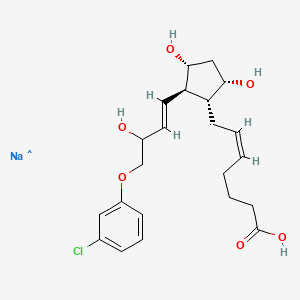


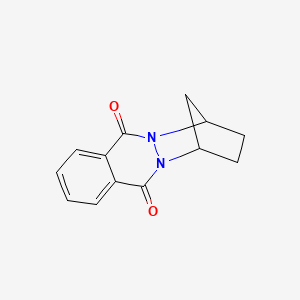
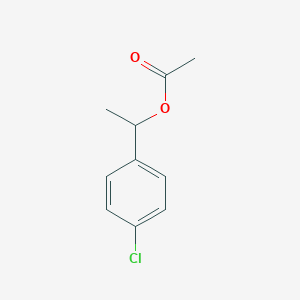
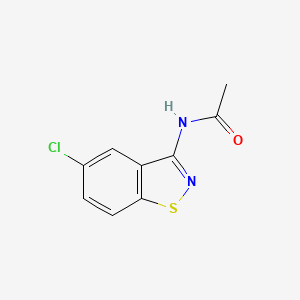
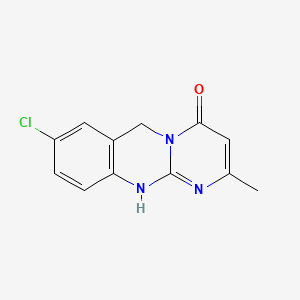
![5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
